BHPI - 56632-39-4

BHPI

Catalog Number: EVT-261845
CAS Number: 56632-39-4
Molecular Formula: C21H17NO3
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BHPI is a small molecule biomodulator of estrogen receptor alpha (ERα) [, , , , , , , , , , , , ]. It is a non-competitive biomodulator, meaning it does not directly compete with estrogen for binding to ERα [, ]. BHPI exhibits potent anti-cancer activity against ERα-positive breast and ovarian cancer cells, including multidrug-resistant cancers [, , ].

Future Directions
  • Binding Site Elucidation: Further research is needed to definitively identify the binding site of BHPI on ERα [, , , , ]. This knowledge is crucial for understanding the precise molecular interactions that trigger BHPI's effects and could facilitate the development of even more targeted therapies.
  • Structure-Activity Relationship Studies: Investigating the structure-activity relationship of BHPI by creating and testing analogs could lead to the discovery of more potent and selective a-UPR activators with improved pharmacological profiles [, ].
  • Combination Therapies: Exploring the synergistic potential of BHPI in combination with other anticancer agents, such as chemotherapy or immunotherapy, could lead to more effective treatment strategies, particularly for aggressive or resistant cancers [].

17β-estradiol (E2)

Compound Description: 17β-estradiol (E2) is a naturally occurring estrogen hormone. It plays a crucial role in various physiological processes, including the development and function of the female reproductive system. []

Relevance: E2 is structurally distinct from BHPI but acts as an agonist for ERα. This makes it relevant for studying the effects of BHPI, which exhibits a distinct biomodulatory effect on ERα. For instance, cotreatment of mouse spermatogenic cells with E2 and BHPI was investigated to evaluate their combined effects. []

Letrozole

Compound Description: Letrozole is a non-steroidal aromatase inhibitor primarily used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. It acts by inhibiting the enzyme aromatase, which is responsible for the synthesis of estrogen. []

Relevance: While structurally different from BHPI, Letrozole plays a crucial role in understanding the effects of estrogen modulation on similar pathways targeted by BHPI. It was incorporated into studies involving TBC and spermatogenic cells, highlighting its relevance in understanding the broader impact of endocrine disruption and potential therapeutic interventions. []

Tris(2,3-dibromopropyl) isocyanurate (TBC)

Compound Description: Tris(2,3-dibromopropyl) isocyanurate (TBC) is a brominated flame retardant. It has been identified as an endocrine disruptor capable of affecting male reproductive processes, possibly by interacting with estrogen receptors. []

Relevance: TBC, although structurally different from BHPI, was used in conjunction with BHPI to assess its impact on mouse spermatogenic cells. This approach aimed to unravel the potential reproductive toxicity of TBC, particularly its influence on steroid-based pathways, a research area that intersects with the study of ERα modulators like BHPI. []

BHPI(DDS)

Compound Description: BHPI(DDS) is an epoxy-imide resin synthesized using a bis(hydroxyphthalimide) (BHPI) derived from 4,4′-diaminodiphenylsulfone. It demonstrates notable thermal resistance and adhesive strength, making it suitable for high-performance applications. []

Relevance: While sharing the BHPI abbreviation, BHPI(DDS) is a different compound with distinct applications in material science. The use of "BHPI" in its name arises from its synthesis utilizing a bis(hydroxyphthalimide) precursor. This highlights the importance of distinguishing between BHPI, the ERα biomodulator, and compounds like BHPI(DDS), which, despite the nomenclature similarity, have different structures and applications. []

Tamoxifen

Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of breast cancer. It acts as an antagonist in breast tissue, blocking the effects of estrogen, but can act as an agonist in other tissues like the uterus. []

Relevance: Tamoxifen serves as a reference point when discussing BHPI's unique binding site on ERα. Unlike tamoxifen, which binds to the classical ligand-binding pocket of ERα, BHPI appears to interact with a distinct, novel site, highlighting its unique mechanism of action. []

Synthesis Analysis

Synthesis Methods
The synthesis of BHPI involves several key steps, typically utilizing organic synthesis techniques. The compound can be synthesized through a multi-step process that includes the following:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as phenolic compounds and pyrrole derivatives.
  2. Reactions: Key reactions may include:
    • Condensation Reactions: To form the pyrrole ring.
    • Oxidation Reactions: To introduce the dione functionality.
    • Purification Techniques: Such as recrystallization or chromatography to isolate the final product.

Specific methods may vary, but a common approach is to use palladium-catalyzed reactions to facilitate coupling and functionalization steps, yielding BHPI with high purity and yield .

Molecular Structure Analysis

Molecular Structure
The molecular structure of BHPI can be described as follows:

  • Chemical Formula: C10_{10}H9_{9}N1_{1}O3_{3}
  • Molecular Weight: Approximately 189.19 g/mol
  • Structural Features:
    • A pyrrole ring fused with a dione system.
    • Hydroxy and phenyl substituents that contribute to its biological activity.

The three-dimensional conformation of BHPI allows for effective binding to estrogen receptors, which is critical for its mechanism of action. Computational studies have identified specific binding sites on estrogen receptor alpha, suggesting a direct interaction that facilitates its inhibitory effects .

Chemical Reactions Analysis

Chemical Reactions Involving BHPI
BHPI participates in several chemical reactions relevant to its biological activity:

  1. Binding to Estrogen Receptor Alpha: BHPI acts as a competitive inhibitor, binding to estrogen receptor alpha and preventing its activation by endogenous estrogens.
  2. Induction of UPR: Upon binding, BHPI induces hyperactivation of the anticipatory UPR, leading to significant cellular stress responses.
  3. Cell Death Mechanisms: The compound triggers necrotic cell death through ATP depletion and disruption of membrane integrity without initiating apoptosis or autophagy .

These reactions are critical for understanding how BHPI exerts its anticancer effects.

Mechanism of Action

Mechanism of Action
The mechanism by which BHPI operates involves several key processes:

This unique mechanism positions BHPI as a promising candidate for further development in cancer therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Key physical properties are essential for understanding how BHPI can be formulated for therapeutic use .

Applications

Scientific Applications
BHPI has several notable applications in scientific research:

  1. Cancer Therapy Research: Primarily investigated as an anticancer agent targeting estrogen receptor-positive tumors.
  2. Mechanistic Studies on UPR Activation: Used to explore the role of UPR in cancer cell survival and death mechanisms.
  3. Drug Development: Its unique action mechanism makes it a candidate for developing new therapies aimed at overcoming resistance in hormone-dependent cancers.

Research continues to explore the full potential of BHPI in clinical settings, particularly regarding its efficacy against multidrug-resistant cancer cell lines .

Mechanistic Basis of BHPI Activity in ERα-Positive Cancers

BHPI (3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one) represents a novel class of non-competitive estrogen receptor α (ERα) biomodulators that exploit the anticipatory unfolded protein response (UPR) pathway to induce lethal stress in cancer cells. Its unique mechanism distinguishes it from conventional endocrine therapies and provides efficacy against therapy-resistant cancers.

ERα-Targeted Unfolded Protein Response (UPR) Activation

BHPI binds ERα at a novel surface pocket adjacent to the canonical ligand-binding domain, as revealed by molecular docking studies. This binding occurs without competing with endogenous estradiol (E₂) and induces a distinct conformational change in ERα. Unlike classical ligands, BHPI binding triggers sustained hyperactivation of the anticipatory UPR – an evolutionarily conserved pathway normally weakly activated by mitogenic hormones to prepare cells for increased protein-folding demands during proliferation [1] [9].

Table 1: UPR Sensor Activation Dynamics by BHPI

UPR ArmActivation MechanismKey Downstream EffectsDuration/Intensity
PERKAutophosphorylation & oligomerizationPhosphorylation of eIF2α → Global translational arrestSustained (>24h), near-complete inhibition
IRE1αOligomerization & RNase activationXBP1 mRNA splicing → Chaperone transcription (ineffective due to translation block)Sustained activation but no functional protein output
ATF6αProteolytic cleavage (S1P/S2P)Transcriptional upregulation of UPR target genes (e.g., BiP, XBP1)Sustained cleavage but no functional protein output

Sustained PERK/ATF6α/IRE1α Pathway Activation Dynamics

BHPI induces simultaneous hyperactivation of all three UPR sensors (PERK, IRE1α, ATF6α), creating an unresolvable proteostatic crisis:

  • PERK: BHPI triggers rapid and persistent PERK autophosphorylation, leading to sustained phosphorylation of eukaryotic initiation factor 2α (eIF2α). This results in near-complete (>90%) inhibition of protein synthesis within hours, preventing the production of pro-survival factors like the PERK inhibitor p58ᴵᴾᴷ and the eIF2α phosphatase subunit GADD34 [5] [10].
  • IRE1α: BHPI induces oligomerization and RNase activation of IRE1α, generating spliced XBP1 (XBP1s) mRNA. However, the translational blockade prevents XBP1s protein synthesis, eliminating production of critical chaperones and ERAD components [3] [10].
  • ATF6α: BHPI promotes proteolytic processing of ATF6α to its active p50 form, which translocates to the nucleus. Transcriptional upregulation of UPR target genes (e.g., BiP, XBP1) occurs, but newly synthesized mRNAs cannot be translated [10] [7].

This triple activation without resolution converts the normally protective UPR into a lethal stress pathway, distinguishing BHPI from physiological UPR activators like estrogen, which induce only transient, mild UPR activation [7] [9].

Calcium Efflux Mechanisms and ATP Depletion Pathways

BHPI binding to ERα initiates a signaling cascade originating at the plasma membrane:

  • PLCγ Hyperactivation: BHPI-bound ERα conformation triggers robust phosphorylation and activation of phospholipase C γ (PLCγ), generating a 6-fold increase in inositol 1,4,5-triphosphate (IP₃) compared to estrogen [4] [5].
  • ER Calcium Depletion: IP₃ binds IP₃ receptors (IP₃Rs) on the endoplasmic reticulum (ER) membrane, causing prolonged opening of calcium channels and rapid efflux of Ca²⁺ into the cytosol. This depletes ER Ca²⁺ stores within minutes [4] [10].
  • SERCA Futile Cycle: The cell attempts to restore ER Ca²⁺ levels via sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps. However, sustained IP₃R opening causes immediate Ca²⁺ leakage back into the cytosol. This creates a futile ATP-consuming cycle [4] [10].
  • ATP Depletion & Necrosis: SERCA pumps consume ATP at an unsustainable rate (≥50% depletion within 2-4 hours). Critical ATP-dependent processes fail, leading to loss of ion homeostasis, cellular swelling, plasma membrane rupture, and necrotic cell death characterized by HMGB1 release and absence of caspase activation [10] [4].

Table 2: Consequences of BHPI-Induced Calcium/ATP Dyshomeostasis

ProcessMechanismFunctional Consequence
MDR1 InactivationATP depletion below threshold for pump functionReversal of multidrug resistance; restored chemosensitivity (e.g., paclitaxel efficacy in OVCAR-3 cells)
Necrotic Cell DeathLoss of ion gradients → Osmotic imbalance → Membrane ruptureRapid tumor regression in xenograft models; no caspase activation or apoptotic bodies
Metabolic CollapseAMPK activation → eEF2 phosphorylationAdditional inhibition of protein synthesis at elongation step

Divergent Signaling from SERMs/SERDs (Tamoxifen, ICI 182,780)

BHPI's mechanism fundamentally differs from selective estrogen receptor modulators (SERMs; e.g., tamoxifen) and degraders (SERDs; e.g., ICI 182,780):

Table 3: Key Mechanistic Divergences Between BHPI and Conventional Endocrine Therapies

FeatureBHPISERMs/SERDs (Tamoxifen, ICI)
ERα Binding SiteNovel surface pocket (non-competitive with E₂)Canonical ligand-binding pocket (competitive inhibition)
Primary MechanismHyperactivation of anticipatory UPR → ATP depletion → necrosisAntagonism of ER genomic signaling → growth arrest → apoptosis
UPR ActivationStrong, sustained, all 3 armsWeak and transient (if any)
Cell Death PathwayNecrosis (ATP depletion-dependent)Caspase-dependent apoptosis
Efficacy in Mutant ERαEffective against Y537S/D538G mutantsOften ineffective due to constitutive activity
Downstream SignalingPLCγ-IP₃-Ca²⁺-UPR axis dominantModulation of ER-regulated gene expression
Effect on Protein SynthesisNear-complete inhibition via PERK/eIF2α & AMPK/eEF2Minimal direct effect
  • Binding and Conformational Differences: While SERMs/SERDs bind the estrogen pocket and induce antagonistic conformations, BHPI engages a distinct surface pocket near P325 and W393 on ERα. This unique binding explains its inability to compete with E₂ or tamoxifen in binding assays [1] [17].
  • UPR and Cell Death: SERMs/SERDs typically induce weak, transient UPR activation (if any) and promote apoptotic cell death via caspase activation and PARP cleavage. BHPI induces necrosis through ATP depletion, independent of caspases or CHOP protein induction (despite CHOP mRNA upregulation, translation is blocked) [10] [2].
  • Activity in Resistant Cancers: BHPI maintains potency in cell lines resistant to tamoxifen, fulvestrant, or chemotherapy (e.g., ZR-75-1, BT-474, OVCAR-3) and in tumors expressing constitutively active ERα mutants (Y537S, D538G). This is attributed to its action upstream of mutant-driven transcription and its targeting of a conserved ERα structural pocket [1] [16].

Properties

CAS Number

56632-39-4

Product Name

BHPI

IUPAC Name

3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25)

InChI Key

FABLAHMQSQFDHR-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Solubility

Soluble in DMSO

Synonyms

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.